o-Carborane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16872-09-6 |

|---|---|

Molecular Formula |

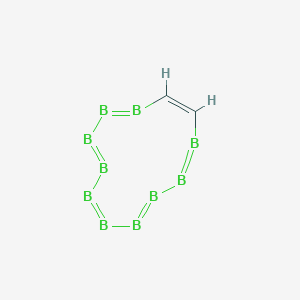

C2H2B10 |

Molecular Weight |

134.2 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decaboracyclododeca-1,3,5,7,9,11-hexaene |

InChI |

InChI=1S/C2H2B10/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H |

InChI Key |

GJLPUBMCTFOXHD-UHFFFAOYSA-N |

SMILES |

B1=BB=BB=BC=CB=BB=B1 |

Isomeric SMILES |

B1=BB=BB=B/C=C\B=BB=B1 |

Canonical SMILES |

B1=BB=BB=BC=CB=BB=B1 |

Other CAS No. |

16872-09-6 |

physical_description |

White powder, insoluble in water; [MSDSonline] |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of o-Carborane for Researchers

Introduction: ortho-Carborane, formally known as 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a unique organoboron compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and organometallic chemistry.[1][2][3] Its three-dimensional, icosahedral structure, exceptional stability, and versatile reactivity make it an attractive pharmacophore and building block for the development of novel therapeutics and advanced materials.[4][5][6] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core fundamental properties of this compound, detailed experimental protocols, and key structural and reactivity data.

Core Properties and Structure

This compound is a polyhedral cluster composed of ten boron atoms and two adjacent carbon atoms, each bearing a hydrogen atom.[7][8] This cage-like structure is electronically delocalized, contributing to its remarkable thermal and chemical stability.[9][] The compound is a colorless solid with a high melting point and is known for its hydrophobicity.[4][11] It exists as one of three isomers—ortho, meta, and para—distinguished by the relative positions of the two carbon atoms within the icosahedral cage.[5][] The ortho-isomer can be thermally rearranged to the meta- and subsequently the para-isomer at elevated temperatures.[]

The unique electronic properties of the carborane cage, including its ability to act as a three-dimensional analog of a phenyl ring, have led to its extensive investigation in drug design.[1][12] The incorporation of an this compound moiety can enhance a drug candidate's binding affinity, potency, bioavailability, and in vivo stability.[4][6]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Structural Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂B₁₀H₁₂ | [11] |

| Molar Mass | 144.22 g·mol⁻¹ | [11] |

| Melting Point | 320 °C (593 K) | [11] |

| Appearance | Colorless solid | [11] |

| C1-C2 Bond Distance (unsubstituted) | 1.629(6) Å and 1.630(6) Å | [13] |

| C1-C2 Bond Distance (1,2-diphenyl substituted) | 1.726(2) Å | [13] |

| Dipole Moment (this compound) | 4.53 D | [14] |

| Dipole Moment (m-carborane) | 2.85 D | [14] |

| Dipole Moment (p-carborane) | 0 D | [14] |

Table 2: Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Derivative | Chemical Shift (δ) / Signal | Reference |

| ¹H NMR | 9,12-Dibromo-o-carborane | 3.72 ppm (CH), 1.5–3.5 ppm (BH) | [15] |

| ¹¹B NMR | 9,12-Dibromo-o-carborane | 0.1 ppm (B-Br), -7.5 ppm, -14.4 ppm, -16.9 ppm | [15] |

| ¹³C NMR | 9,12-Dibromo-o-carborane | 46.8 ppm (Ccarb) | [15] |

| ¹H NMR | 9,12-Dichloro-nidthis compound anion | 1.70 ppm (CH), 0.0–2.8 ppm (terminal BH), -2.14 ppm (bridging BHB) | [16] |

| ¹³C NMR | 9,12-Dichloro-nidthis compound anion | 36.8 ppm (Ccarb) | [16] |

| IR (C≡O stretch) | (1,2-diphenyl-o-carborane)Cr(CO)₃ | 1965, 1890 cm⁻¹ | [13] |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are foundational for the synthesis and functionalization of carborane-containing compounds.

1. General Synthesis of orththis compound

The synthesis of this compound is typically achieved through the reaction of decaborane(14) with acetylene (B1199291).[8][11][17] The use of a Lewis base, such as diethyl sulfide (B99878) or acetonitrile, is crucial for the formation of a stable intermediate adduct (B₁₀H₁₂(Ligand)₂), which then reacts with acetylene to form the carborane cage.[17]

-

Step 1: Formation of the Decaborane Adduct. Decaborane(14) is reacted with a Lewis base (e.g., two equivalents of diethyl sulfide) to form the B₁₀H₁₂(SEt₂)₂ adduct and hydrogen gas.[11]

-

Step 2: Reaction with Acetylene. The B₁₀H₁₂(SEt₂)₂ adduct is then reacted with acetylene (C₂H₂). This reaction results in the formation of this compound (C₂B₁₀H₁₂), with the liberation of the two diethyl sulfide ligands and hydrogen gas.[11] Substituted acetylenes can also be used to produce C-substituted o-carboranes directly.[17]

2. Palladium-Catalyzed B-H Arylation of orththis compound

This protocol describes a method for the direct arylation of the B-H bonds of this compound.[18]

-

Materials: 9-iodo-orththis compound, Aryl zinc bromide, Allyl chloride, Cobalt(II) bromide, Palladium(II) acetylacetonate (B107027) (Pd(acac)₂), Triphenylphosphine (PPh₃), Anhydrous Tetrahydrofuran (THF).[18]

-

Procedure:

-

Preparation of Aryl Zinc Reagent: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the corresponding aryl bromide in anhydrous THF. Add metallic zinc dust and a catalytic amount of cobalt(II) bromide. Initiate the formation of the organozinc reagent by the dropwise addition of allyl chloride. Stir the mixture at room temperature until the aryl bromide is consumed.[18]

-

Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 9-iodo-orththis compound, Pd(acac)₂, and PPh₃ in anhydrous THF under a nitrogen atmosphere. Add the freshly prepared aryl zinc bromide solution to the carborane solution via cannula. Heat the reaction mixture to reflux and stir for 12-24 hours.[18]

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[18]

-

3. Metal-Free B-H Functionalization via Hydrogen Atom Transfer (HAT)

This protocol outlines a photo-initiated, metal-free method for the B-H functionalization of closo-carboranes.[18][19]

-

Materials: closthis compound (e.g., this compound), functional group source (e.g., thiol, selenide, alkyne, alkene, cyanide, or halide), Nitrogen-centered radical precursor (e.g., N-hydroxyphthalimide ester), Acetonitrile or other suitable solvent, Visible light source (e.g., blue LED lamp).[18]

-

Procedure:

-

In a quartz reaction vessel, dissolve the closthis compound, the functional group source, and the nitrogen-centered radical precursor in the chosen solvent.[18]

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.[18]

-

Irradiate the reaction mixture with a visible light source at room temperature.[18]

-

Monitor the reaction progress by TLC or GC-MS.[18]

-

Once the starting material is consumed, remove the solvent under reduced pressure.[18]

-

Purify the residue by column chromatography on silica gel to isolate the functionalized carborane derivative.[18]

-

4. Deprotonation of C-H vertices

The C-H vertices of this compound are weakly acidic and can be deprotonated using strong bases like organolithium reagents.[11]

-

Reaction: C₂B₁₀H₁₂ + 2 BuLi → Li₂C₂B₁₀H₁₀ + 2 BuH

-

The resulting dilithiated species is a versatile intermediate that can react with a wide range of electrophiles to yield C-substituted o-carboranes.[11]

5. Base-Degradation to nidthis compound (Dicarbollide Anion)

Treatment of this compound with a base such as sodium ethoxide in ethanol (B145695) results in the removal of a boron vertex, yielding the anionic nidthis compound, [C₂B₉H₁₂]⁻, known as the dicarbollide anion.[11]

-

Reaction: C₂B₁₀H₁₂ + NaOEt + 2 EtOH → Na⁺[C₂B₉H₁₂]⁻ + H₂ + B(OEt)₃

-

The dicarbollide anion is an important ligand in organometallic chemistry, forming sandwich compounds with various metal ions.[11]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to this compound chemistry.

Caption: A flowchart illustrating the synthesis and primary functionalization pathways of this compound.

Caption: Thermal isomerization of this compound to its meta and para isomers with corresponding dipole moments.

Conclusion

This compound possesses a unique combination of structural rigidity, stability, and reactivity that makes it a highly valuable tool for researchers in chemistry and drug development. Its ability to be selectively functionalized at both carbon and boron vertices allows for the fine-tuning of its physicochemical properties, enabling the creation of a diverse array of derivatives with tailored functions. The experimental protocols and fundamental data presented in this guide serve as a foundational resource for scientists looking to explore the vast potential of this compound chemistry in their research endeavors. As our understanding of carborane chemistry continues to grow, so too will its applications in solving complex scientific challenges.

References

- 1. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Controlled functionalization of this compound via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. Carborane - Wikipedia [en.wikipedia.org]

- 8. Carborane | Organic Compound, Superacid & Cluster Chemistry | Britannica [britannica.com]

- 9. CAS 16872-09-6: this compound | CymitQuimica [cymitquimica.com]

- 11. orththis compound - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. benchchem.com [benchchem.com]

- 19. Direct B-H Functionalization of Icosahedral Carboranes via Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to o-Carborane structure and bonding

An In-Depth Technical Guide to the Structure and Bonding of o-Carborane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure, bonding, and experimental characterization of orththis compound (this compound), a unique molecular scaffold with significant potential in medicinal chemistry and materials science.

Introduction to this compound

This compound, systematically named 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a highly stable, polyhedral boron-carbon cluster compound.[1] Its structure is a 20-faced icosahedron, with ten boron atoms and two adjacent carbon atoms forming the vertices.[2] This unique three-dimensional structure and the electron-delocalized bonding within the cage give rise to its remarkable thermal and chemical stability.[1] These properties, combined with the potential for functionalization at both the carbon and boron vertices, make this compound an attractive building block in various fields, including the development of new therapeutic agents.

Molecular Structure

The icosahedral framework of this compound is a key feature defining its properties. The two carbon atoms are located at adjacent positions (1 and 2) in the cage, hence the "ortho" designation.[2] Each vertex of the icosahedron (both boron and carbon) is bonded to a single hydrogen atom.

Bond Lengths and Angles

The precise geometric parameters of the this compound cage have been determined by gas-phase electron diffraction and X-ray crystallography. The C1-C2 bond distance is notably longer than a typical C-C single bond, reflecting the unique electronic environment within the cluster. The B-C and B-B bond lengths are all relatively similar, consistent with a highly delocalized bonding structure.

| Bond/Angle | Value (Gas-Phase Electron Diffraction) |

| C1-C2 | 1.646(10) Å |

| C1-B3 | 1.711(11) Å |

| C1-B4 | 1.711(11) Å |

| B3-B4 | 1.772(6) Å |

| B4-B5 | 1.772(6) Å |

| B4-B8 | 1.772(6) Å |

| B7-B8 | 1.772(6) Å |

| B8-B9 | 1.772(6) Å |

| B9-B12 | 1.772(6) Å |

| ∠(C1-C2-B7) | 59.9(4)° |

| ∠(B3-C1-B4) | 60.0(3)° |

| ∠(B4-B5-B10) | 108.0(0)° |

Note: The provided values are from gas-phase electron diffraction studies. Bond lengths and angles in the solid state may vary slightly.

Electronic Bonding

The bonding in this compound cannot be adequately described by classical two-center-two-electron bonds, as this would require more valence electrons than are available. Instead, the electronic structure is rationalized using the concept of delocalized, three-center-two-electron (3c-2e) bonds, similar to other boranes.[2] A more formal approach to understanding the bonding is provided by the Polyhedral Skeletal Electron Pair Theory (PSEPT), also known as Wade-Mingos rules.[3][4]

Wade-Mingos Rules

Wade-Mingos rules provide a framework for predicting the geometry of borane (B79455) and carborane clusters based on the number of skeletal electron pairs (SEPs).[3][4] The calculation for this compound is as follows:

-

Count the total number of valence electrons:

-

Each B-H unit contributes 2 valence electrons (3 from B + 1 from H - 2 for the B-H bond) = 2 skeletal electrons.

-

Each C-H unit contributes 3 valence electrons (4 from C + 1 from H - 2 for the C-H bond) = 3 skeletal electrons.

-

Total valence electrons for C₂B₁₀H₁₂ = (10 × 2) + (2 × 3) = 26 skeletal electrons.

-

-

Determine the number of skeletal electron pairs (SEPs):

-

SEPs = Total skeletal electrons / 2 = 26 / 2 = 13 SEPs.

-

-

Relate SEPs to the cluster structure:

-

For a cluster with n vertices, a closo (closed) structure is predicted if there are n + 1 SEPs.

-

In this compound, n = 12 (2 C + 10 B).

-

The number of SEPs (13) is equal to n + 1 (12 + 1).

-

Therefore, Wade-Mingos rules correctly predict the closo-icosahedral structure of this compound.

-

This electron-deficient, delocalized bonding is responsible for the "three-dimensional aromaticity" of carboranes, contributing to their high stability.[1]

Experimental Protocols

Synthesis of this compound

The most common synthesis of this compound involves the reaction of decaborane(14) (B₁₀H₁₄) with acetylene (B1199291) (C₂H₂) in the presence of a Lewis base, such as diethyl sulfide (B99878) or acetonitrile.[3]

Detailed Methodology:

-

Adduct Formation: Decaborane(14) is first reacted with a Lewis base (L) to form a more reactive adduct, B₁₀H₁₂L₂. This is typically done by stirring decaborane(14) with an excess of the Lewis base (e.g., acetonitrile) in an inert solvent like toluene (B28343) at room temperature.

-

Reaction with Acetylene: The B₁₀H₁₂L₂ adduct is then reacted with acetylene. Acetylene gas is bubbled through the solution, or a substituted alkyne is added. The reaction mixture is typically heated to reflux (around 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours.[3]

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified. A common method involves dissolving the residue in methanol, followed by treatment with aqueous hydrochloric acid to remove basic impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water or hexane) or by vacuum sublimation to yield pure, crystalline this compound.

Characterization Techniques

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound and its derivatives.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., chloroform (B151607) or hexane) or by vacuum sublimation.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the positions of the atoms in the unit cell. The atomic positions and thermal parameters are then refined to obtain the final, high-resolution crystal structure.

NMR spectroscopy is a powerful tool for characterizing the structure and purity of this compound in solution. ¹H, ¹¹B, and ¹³C NMR are all routinely used.

Detailed Methodology:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

¹H NMR: A standard ¹H NMR spectrum will show a sharp singlet for the two equivalent C-H protons. The B-H protons appear as a broad, complex multiplet at higher field due to coupling with the boron nuclei.

-

¹¹B NMR: The ¹¹B NMR spectrum is crucial for characterizing carboranes. For this compound, the spectrum shows several distinct resonances corresponding to the different boron environments in the cage. The chemical shifts are sensitive to the position of the boron atom relative to the carbon atoms.

-

¹³C NMR: The ¹³C NMR spectrum shows a single resonance for the two equivalent carbon atoms of the carborane cage.

-

Decoupling Experiments: ¹H{¹¹B} NMR experiments, where the boron nuclei are decoupled, are often performed. This simplifies the ¹H spectrum by collapsing the broad B-H signals into sharper singlets, allowing for easier identification and integration.[5]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.5 | singlet | C-H |

| ¹H | 1.5 - 3.0 | multiplet | B-H |

| ¹¹B | -2 to -5 | doublet | B(9, 12) |

| ¹¹B | -9 to -11 | doublet | B(8, 10) |

| ¹¹B | -12 to -14 | doublet | B(4, 5, 7, 11) |

| ¹¹B | -14 to -16 | doublet | B(3, 6) |

| ¹³C | ~55-60 | singlet | C1, C2 |

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard.

Conclusion

This compound possesses a unique and highly stable icosahedral structure governed by principles of electron-delocalized bonding. Its synthesis is well-established, and its structure can be unequivocally confirmed through a combination of single-crystal X-ray diffraction and multinuclear NMR spectroscopy. A thorough understanding of its structure and bonding is essential for leveraging its potential in the design of novel pharmaceuticals and advanced materials.

References

- 1. Solved 3. Determine the skeletal electron pairs of the | Chegg.com [chegg.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]

Electronic properties of the o-Carborane cage

An In-depth Technical Guide to the Electronic Properties of the o-Carborane Cage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orththis compound (1,2-dicarba-closo-dodecaborane, C₂B₁₀H₁₂) is a unique molecular scaffold with profound implications for materials science and medicinal chemistry. Often regarded as a three-dimensional analog of benzene (B151609), its icosahedral structure, composed of ten boron and two adjacent carbon atoms, gives rise to a set of electronic properties that are distinct from classical organic molecules.[1][2] This guide provides a comprehensive technical overview of these properties, including its electron-delocalized bonding, significant electron-withdrawing character, large dipole moment, and redox-switchable nature. We present key quantitative data in a structured format, detail essential experimental and computational protocols for characterization, and provide visualizations to clarify complex relationships and workflows. This document is intended to serve as a core resource for professionals leveraging the unique electronic landscape of the o--carborane cage in advanced applications.

Introduction to this compound: A 3D Aromatic System

Carboranes are polyhedral boron-carbon cluster compounds characterized by electron-delocalized, non-classical bonding.[3][4] The most studied of these is the icosahedral closthis compound, C₂B₁₀H₁₂, which exists as three isomers: ortho-, meta-, and para-, depending on the relative positions of the two carbon atoms.[] The this compound isomer is particularly notable for its high stability and accessibility.[3]

The bonding within the cage is described by Wade-Mingos rules, involving three-center-two-electron (3c2e) bonds that result in a highly stable, electron-delocalized framework.[3][6] This unique electronic structure confers a property known as three-dimensional σ-aromaticity, which is distinct from the π-aromaticity of planar systems like benzene but results in comparable thermal and chemical stability.[][7]

Core Electronic Properties

The distinct electronic features of the this compound cage are a direct consequence of its unique bonding and the electronegativity differences between its carbon and boron vertices.

Bonding and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of this compound involves 26 skeletal electrons delocalized over the 12 vertices of the icosahedron.[] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity and photophysical properties. The HOMO-LUMO gap is a critical parameter, influencing the cage's stability and its potential as an electronic material. In many this compound derivatives, the HOMO is often located on substituents, while the LUMO can be associated with antibonding orbitals of the cage or the substituent.[8][9]

Electron-Withdrawing Character and C-H Acidity

The this compound cage is a potent electron-withdrawing group, a property that significantly influences any attached substituents.[10][11] This strong inductive effect arises from the electron distribution within the cage, where the more electronegative carbon atoms draw electron density from the boron framework. A primary consequence of this is the high acidity of the C-H bonds (pKa ≈ 23), which allows for facile deprotonation with strong bases like organolithium reagents.[10][12] This reactivity is the cornerstone of this compound functionalization, enabling the attachment of a wide variety of organic and inorganic moieties.[13]

Dipole Moment and Electrostatic Potential

Unlike its para-isomer, which has a zero dipole moment, this compound possesses a substantial permanent dipole moment.[14] This is due to the asymmetric placement of the two carbon atoms, creating a separation of charge within the icosahedral framework. The dipole moment is comparable in magnitude to strongly polar organic molecules.[14] The electrostatic potential surface reveals that the C-H vertices are acidic (positive potential), while the B-H vertices on the opposite side of the cage are more hydridic (negative potential). This distinct charge distribution is critical for its application in drug design, where it can engage in unique non-covalent interactions with biological targets.[14]

Redox Behavior: The Closo-Nido Switch

A key feature of this compound derivatives is their ability to undergo a reversible two-electron reduction. This process transforms the neutral, closed-cage (closo) structure into a dianionic, open-cage (nido) structure.[15] This redox-switchable behavior is accompanied by a significant conformational change as one of the boron vertices is extruded from the icosahedron. This transformation can be harnessed to modulate the properties of a system, such as turning on or off metal chelation, making it a valuable tool for designing responsive materials and catalysts.[15]

Caption: Redox switch between the closed closo and open nido forms of the carborane cage.

Quantitative Electronic Data

The following tables summarize key quantitative data pertaining to the electronic and structural properties of the parent this compound molecule.

Table 1: General and Electronic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂B₁₀H₁₂ | [16] |

| Molar Mass | 144.22 g/mol | [13] |

| Dipole Moment | ~4.5 D | [14] |

| Adiabatic Electron Affinity | 1.19 eV | [17] |

| Vertical Detachment Energy | 2.33 eV | [17] |

| HOMO-LUMO Gap (Calculated) | ~4.0 - 4.4 eV | [18] |

| C-H Bond pKa | ~23 | [10][12] |

Table 2: Selected Bond Lengths in this compound

| Bond Type | Average Bond Length (Å) | Reference(s) |

| Cage C-C | 1.63 - 1.73 | [16][19] |

| Cage C-B | ~1.71 | [19] |

| Cage B-B | ~1.79 | [19] |

Applications in Research and Development

The unique electronic profile of this compound makes it a versatile building block in diverse scientific fields.

Role in Materials Science

In materials science, the rigidity and thermal stability of the carborane cage are highly valued. Its electron-accepting nature has been exploited in the design of conjugated polymers for optoelectronic applications, where its incorporation can influence charge carrier mobility and luminescence properties.[18][20] The ability to functionalize the cage at multiple C-H and B-H positions allows for the construction of complex, three-dimensional architectures for applications ranging from nanomembranes to metal-organic frameworks.[21][22]

This compound as a Pharmacophore in Drug Design

The this compound cage is increasingly used in medicinal chemistry as a "phenyl mimetic" or bioisostere.[19][23] Its spherical shape is roughly the size of a rotating phenyl group, allowing it to fit into hydrophobic binding pockets of proteins. However, its electronic properties are vastly different. The large dipole moment can be exploited to form strong, directional interactions with polar residues in a protein's active site, potentially leading to enhanced binding affinity and selectivity compared to a simple phenyl analog.[14][24] Furthermore, its high boron content makes it an ideal agent for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[16][25]

Caption: Conceptual workflow for using this compound as a phenyl bioisostere in drug design.

Key Experimental and Computational Protocols

Characterizing the electronic properties of this compound and its derivatives requires a combination of synthetic, electrochemical, spectroscopic, and computational methods.

Synthesis of a Substituted this compound Derivative

Example: Synthesis of 1,2-Diphenyl-o-carborane [16]

This protocol describes a standard method for C-C functionalization of the carborane cage.

-

Reaction Setup: Under an inert argon atmosphere, dissolve decaborane (B607025) (B₁₀H₁₄, 10.0 mmol) and 1,2-diphenylethyne (12.0 mmol) in dry toluene (B28343) (100 mL) at room temperature.

-

Addition of Base: Add N,N-dimethylaniline (24.0 mmol) to the reaction mixture.

-

Reflux: Stir the mixture at 110 °C for 24 hours.

-

Workup: After cooling the reaction to room temperature, filter off any solid residue. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product using silica (B1680970) gel column chromatography with hexane (B92381) as the eluent.

-

Recrystallization: Recrystallize the purified product from dichloromethane (B109758) to obtain colorless crystals of 1,2-diphenyl-o-carborane.

Electrochemical Analysis: Cyclic Voltammetry (CV)

CV is used to probe the redox behavior of carborane derivatives, particularly the closo-nido transition.

-

Sample Preparation: Prepare a ~1 mM solution of the carborane derivative in a suitable solvent (e.g., acetonitrile (B52724) or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction event and then reverse the scan to observe the corresponding oxidation.

-

Analysis: The potential of the reduction and oxidation peaks provides information about the energy of the closo-nido transition. The reversibility of the peaks indicates the stability of the generated nidthis compound anion.

Computational Modeling: Density Functional Theory (DFT)

DFT calculations are invaluable for predicting and rationalizing the electronic properties of carboranes.

-

Geometry Optimization: Construct the initial 3D structure of the this compound derivative. Perform a full geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Property Calculation: From the optimized structure, calculate key electronic properties:

-

Molecular Orbitals: Visualize the HOMO and LUMO to understand electron distribution and calculate the HOMO-LUMO energy gap.

-

Dipole Moment: Calculate the magnitude and vector of the molecular dipole moment.

-

Electrostatic Potential (ESP): Map the ESP onto the electron density surface to identify electron-rich and electron-poor regions of the molecule.

-

NMR Chemical Shifts: Use methods like GIAO to predict ¹¹B and ¹³C NMR spectra, aiding in structural confirmation.[26]

-

Caption: General experimental and computational workflow for characterizing this compound derivatives.

Conclusion

The this compound cage is far more than a sterically bulky, stable scaffold; it is an electronically active component with a rich set of properties. Its strong electron-withdrawing nature, unique three-dimensional aromaticity, significant dipole moment, and accessible redox chemistry provide a powerful and versatile toolkit for chemists. For researchers in materials science, these properties open avenues for novel electronic and responsive materials. For professionals in drug development, the this compound cage offers a unique pharmacophore that can impart improved potency and novel binding modes through electronic interactions that are inaccessible to traditional aromatic systems. A thorough understanding of these core electronic principles is essential for the rational design and successful application of the next generation of carborane-based technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Controlled functionalization of this compound via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Carborane - Wikipedia [en.wikipedia.org]

- 4. Medicinal Chemistry: Science of Drug Discovery [borates.today]

- 6. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structure and aromaticity of carborane-fused carbo- and heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04722C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electrochemical Cage Activation of Carboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Free three-dimensional carborane carbanions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02252K [pubs.rsc.org]

- 13. orththis compound - Wikipedia [en.wikipedia.org]

- 14. Fat or flat? The impact of dipole moment vectors on non-covalent interactions between aromatic tags and macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functionalizing ortho-carboranes for redox-switchable metal capture and release of critical minerals essential for clean energy. [escholarship.org]

- 16. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Effect of this compound on the Optoelectronic and Device-Level Properties of Poly(fluorene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Rationalizing the carborane versus phenyl-driven luminescence in related dicarboxylic ligands and their antenna effect for their Eu3+ and Tb3+ metal–organic frameworks: a combined experimental and computational study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 23. Carboranes as Potent Phenyl Mimetics: A Comparative Study on the Reversal of ABCG2-Mediated Drug Resistance by Carboranylquinazolines and Their Organic Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 25. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Thermal and Chemical Stability of o-Carborane

Audience: Researchers, scientists, and drug development professionals.

Introduction

ortho-Carborane (1,2-dicarba-closo-dodecaborane, C₂B₁₀H₁₂), is a unique organoboron molecular cluster characterized by its icosahedral cage structure. Composed of ten boron atoms and two adjacent carbon atoms, this compound is renowned for its exceptional thermal, chemical, and metabolic stability.[1][2] This robustness stems from its distinct three-dimensional, electron-delocalized "sigma-aromatic" framework, which makes it a three-dimensional analogue of benzene.[2] These properties have made this compound and its derivatives highly valuable building blocks in diverse fields, including the development of heat-resistant polymers, advanced materials, and novel therapeutic agents where stability under harsh conditions is a critical requirement.[2][3] This guide provides a comprehensive technical overview of the foundational principles governing its stability, quantitative analysis data, detailed experimental protocols for its characterization, and factors that influence its behavior.

Thermal Stability

The remarkable thermal stability of the this compound cage is a direct consequence of its unique icosahedral geometry and three-dimensional sigma-aromaticity.[2] This structure features a delocalized sigma-electron framework that provides significant energetic stabilization, allowing stress and energy to be distributed across the entire cage and preventing facile decomposition.[2]

Quantitative Thermal Analysis

The thermal behavior of this compound is typically characterized by two key processes: isomerization at elevated temperatures and eventual decomposition at much higher temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to quantify this stability. The temperature at which 5% mass loss occurs (Td,5%) is a common metric for comparison.[2]

While the parent cage is exceptionally stable, it undergoes thermal rearrangement to its more stable isomers, meta-carborane and para-carborane, before decomposition. In inert environments, the carborane cage itself is stable up to 700-750 °C.[4] However, the parent this compound begins to sublime at temperatures exceeding 210 °C.[4] When incorporated into polymer backbones, carborane moieties can significantly enhance the thermo-oxidative stability of the material.[5][6] Under high temperatures in an oxidative environment, the carborane cage transforms into a protective glassy layer of boron oxides, which acts as a barrier to prevent further degradation of the underlying polymer.[1][2]

| Property | Temperature (°C) | Conditions / Remarks |

| Melting Point | 320 | Melts without decomposition. |

| Sublimation | > 210 | Sublimation begins under inert atmosphere.[4] |

| Isomerization to m-carborane | ~420 | Vapor-phase heating is a common method.[2][7] |

| Isomerization to p-carborane | > 600 | Requires higher energy to form the most stable isomer.[2][7] |

| Cage Stability | up to 700-750 | In an inert atmosphere.[4] |

| Td,5% of a diol derivative | ~250 | Demonstrates how functionalization can lower the onset of degradation.[4] |

Table 1: Summary of key thermal properties of this compound.

Experimental Protocols for Thermal Analysis

Standardized protocols are crucial for obtaining reproducible data on the thermal stability of carborane compounds.

2.2.1 Generalized Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrument Preparation: Ensure the TGA instrument, particularly the microbalance, is calibrated using standard reference materials.

-

Sample Preparation: Accurately weigh a small sample (typically 3-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).[2]

-

Loading: Carefully place the crucible onto the TGA sample pan.

-

Atmosphere Control: Purge the furnace with a desired gas (e.g., nitrogen or argon for inert atmosphere; air for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min).[2]

-

Thermal Program: Initiate the heating program. A typical dynamic program involves heating the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition & Analysis: Record the sample mass as a function of temperature. Determine key metrics such as the onset of decomposition and the Td,5%.

2.2.2 Generalized Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[2]

-

Sample Preparation: Seal an accurately weighed sample (typically 3-10 mg) in an aluminum or hermetic pan. Prepare an empty, sealed pan as a reference.

-

Loading: Place the sample pan and the reference pan into the DSC cell.

-

Atmosphere Control: Establish a stable, inert purge gas flow (e.g., nitrogen) through the cell.[2]

-

Thermal Program: Initiate a heating and cooling program to observe thermal transitions like melting and crystallization. A typical rate is 5-10 °C/min.

-

Data Acquisition & Analysis: Record the differential heat flow versus temperature to identify endothermic and exothermic events.

Chemical Stability and Reactivity

This compound exhibits high stability in air and toward hydrolysis, a property that has been recognized since its initial discovery.[8] However, its reactivity is highly dependent on the nature of the attacking reagent, leading to a rich and versatile chemistry. The cage features two distinct types of C-H bonds (weakly acidic) and ten B-H bonds (hydridic).

Reactivity with Bases

The chemical behavior of this compound is notably different in the presence of weak versus strong bases.

-

Weak to Moderate Bases: Nucleophilic attack by bases like sodium ethoxide (NaOEt) or piperidine (B6355638) can lead to the degradation of the icosahedral cage. This process, known as deboronation, involves the removal of a boron vertex (typically B(3) or B(6)) to yield the anionic 11-vertex nidthis compound derivative, [7,8-C₂B₉H₁₂]⁻.[8] This reaction is a cornerstone of carborane chemistry, providing access to a wide range of metallacarborane complexes.

-

Strong Bases: The C-H vertices of this compound are significantly more acidic than the B-H vertices. Treatment with strong, non-nucleophilic bases like organolithium reagents (n-butyllithium) results in the selective deprotonation of one or both C-H bonds.[9][10] This generates highly useful carboranyl lithium nucleophiles, which can react with a vast array of electrophiles to produce C-functionalized carborane derivatives without degrading the cage structure.[10][11]

Reactivity with Electrophiles

While the C-H bonds are acidic, the B-H bonds are hydridic and susceptible to electrophilic attack. Electrophilic substitution reactions preferentially occur at the boron vertices antipodal to the carbon atoms, namely B(9) and B(12), as these are the most electron-rich positions.[12] The Hard and Soft Acids and Bases (HSAB) principle can effectively predict the reactivity of this compound compared to other aromatic systems like benzene; soft electrophiles tend to react preferentially with the soft Lewis base this compound.[13]

Oxidative Stability

This compound is generally stable to oxidation under ambient conditions. However, controlled oxidation can be achieved. For instance, reaction with nitric acid (HNO₃) in the presence of a strong acid catalyst can lead to the selective hydroxylation at the B(9) position.[14][15] This reaction proceeds via an initial electrophilic attack on the B(9)-H bond, where the hydrogen atom acts as the nucleophilic site.[15]

| Reagent Type | Reagent Example(s) | Site of Reaction | Primary Product / Transformation |

| Moderate Base | NaOEt in EtOH | B(3) or B(6) | Cage degradation to nido-[C₂B₉H₁₂]⁻ anion.[8] |

| Strong Base | n-BuLi in THF | C(1), C(2) | Deprotonation to form Li₂C₂B₁₀H₁₀.[9] |

| Electrophile | I₂, AlCl₃ | B(9), B(12) | Electrophilic substitution (e.g., iodination).[8] |

| Oxidizing Agent | HNO₃, HOTf | B(9) | Selective hydroxylation to 9-OH-C₂B₁₀H₁₁.[15] |

Table 2: Summary of the chemical reactivity of this compound.

Experimental Protocol for C-H Deprotonation (Lithiation)

This protocol describes the generation of the dilithiated this compound species, a common intermediate for C-functionalization.

-

Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and dry tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the vigorously stirring solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add n-butyllithium (n-BuLi) in hexanes (2.0 equiv) dropwise to the solution.

-

Reaction: Stir the mixture at -78 °C for 2 hours. The resulting solution contains the dilithiated this compound species.[9]

-

Quenching/Further Reaction: The reaction can be quenched with water or reacted with a desired electrophile (e.g., alkyl halide, chlorosilane) to yield the C,C'-disubstituted product.

Stability in Drug Development

The exceptional stability of the carborane cage is a key attribute for its use in medicinal chemistry and drug development.

-

Metabolic Stability: The inorganic nature of the B-H and B-B bonds makes the carborane cluster highly resistant to conventional enzymatic degradation, which can significantly increase the in vivo stability and bioavailability of pharmaceuticals that might otherwise be rapidly metabolized.[16][17][18][19]

-

Physiological Stability: this compound and its derivatives are generally stable under physiological pH and temperature, a prerequisite for any therapeutic agent.[20] However, the ortho isomer is the most reactive of the three isomers and can be more prone to deboronation in the presence of strong biological nucleophiles compared to its meta and para counterparts. This reactivity difference allows for fine-tuning of a drug candidate's stability profile.

Conclusion

This compound possesses a remarkable degree of thermal and chemical stability, originating from its unique icosahedral structure and three-dimensional aromaticity. Thermally, it undergoes isomerization at high temperatures (>420 °C) rather than immediate decomposition, with the cage remaining intact up to 700 °C in inert atmospheres. Chemically, it is robust in air and water but displays predictable reactivity patterns with strong bases and electrophiles, allowing for selective functionalization at either its carbon or boron vertices. This predictable stability and reactivity profile makes this compound an invaluable and versatile platform for creating advanced materials and for developing metabolically robust therapeutic agents. A thorough understanding of these stability principles is essential for its effective application in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. orththis compound - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m-Carborane as a Novel Core for Periphery-Decorated Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HSAB theory guiding electrophilic substitution reactions of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. B(9)-OH- o-Carboranes: Synthesis, Mechanism, and Property Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New Drug Delivery Systems for Stable Oral Absorption: Theory, Strategies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oral drug delivery systems using chemical conjugates or physical complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Physisorbed this compound onto lyso-phosphatidylcholine-functionalized, single-walled carbon nanotubes: a potential carrier system for the therapeutic delivery of boron - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Three-Dimensional Aromaticity in o-Carborane

For Researchers, Scientists, and Drug Development Professionals

The concept of aromaticity, traditionally associated with planar, cyclic, π-electron systems like benzene, has been expanded to three-dimensional structures, with the icosahedral closo-carboranes serving as a paramount example. Among these, ortho-carborane (1,2-C₂B₁₀H₁₂), with its unique electronic structure and exceptional stability, has garnered significant interest. This technical guide delves into the core principles of 3D aromaticity in this compound, presenting key quantitative data, experimental and computational methodologies, and visual representations of the underlying concepts.

The Electronic Basis of 3D Aromaticity in this compound

Icosahedral closo-carboranes are characterized by a globally delocalized system of 26 skeletal electrons distributed over the 12 vertices of the cage structure.[1] This electron delocalization, occurring through multicenter, two-electron bonds, is the foundation of their three-dimensional aromaticity, often referred to as σ-aromaticity.[1] This electronic configuration imparts exceptional thermal and chemical stability to the molecule.[2][] The total number of valence electrons in the neutral closthis compound C₂B₁₀H₁₂ molecule is 50. Of these, 24 are involved in the terminal C-H and B-H bonds, leaving 26 electrons for the cage-bonding framework, which occupy 13 bonding molecular orbitals.[] This adherence to the (2n+2) rule for spherical aromaticity (where n is the number of vertices) is a key indicator of its aromatic character.

The arrangement of the two carbon atoms in the icosahedral cage leads to three isomers: ortho-, meta-, and para-carborane.[][4] The ortho-isomer can be thermally rearranged to the meta-isomer at 400-500 °C, which in turn can be converted to the more stable para-isomer at 600-700 °C.[] While the thermodynamic stability differs, with the meta-isomer being more stable than the ortho-isomer, this is attributed to the location of the carbon atoms rather than significant differences in aromaticity.[5][6]

Quantitative Assessment of Aromaticity

The aromaticity of this compound has been quantified using various computational methods, with Nucleus-Independent Chemical Shift (NICS) being a prominent indicator. NICS values are calculated at specific points within and around the molecule to probe the induced magnetic field, which is a hallmark of aromatic systems. Negative NICS values are indicative of a diatropic ring current and, thus, aromaticity.

| Location of NICS Calculation | This compound (C₂B₁₀H₁₂) | Benzene (C₆H₆) | Reference |

| Center of the cluster | -27.3 ppm | -8.1 ppm | [7] |

| Center of the B₄C ring | -33.3 ppm | N/A | [7] |

| Center of the cage (alternative calculation) | -27.1 ppm | N/A | [2] |

Table 1: Comparison of calculated NICS values for this compound and benzene.

The highly negative NICS values for this compound, significantly more so than for benzene, underscore its strong three-dimensional aromatic character.[7] It is important to note that when this compound is fused with 2D aromatic systems, it generally retains its aromaticity, while the aromaticity of the fused 2D ring is often diminished or lost.[2][8][9] This is attributed to the poor overlap between the π molecular orbitals of the planar system and the molecular orbitals of the carborane cage.[2][8]

Experimental and Computational Protocols

The elucidation of this compound's aromaticity relies on a combination of experimental techniques and computational modeling.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR spectroscopy are fundamental tools for characterizing carboranes.[6] The chemical shifts of the cage protons and boron nuclei provide insights into the electronic environment within the cluster. The existence of diatropic currents, indicative of aromaticity, can be inferred from these magnetic resonance studies.[6]

-

X-ray Crystallography: This technique provides precise information about the molecular structure, including bond lengths and angles. The icosahedral geometry and the specific bond distances within the this compound cage are consistent with a delocalized electronic structure.

-

Reactivity Studies: The chemical behavior of this compound, such as its propensity to undergo electrophilic substitution reactions, is analogous to that of conventional aromatic compounds and serves as experimental evidence for its aromatic character.[1]

Computational Protocols:

-

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to investigate the electronic structure, stability, and properties of carboranes.[1][5] Functionals such as B3LYP are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometries and calculate electronic properties.[1]

-

Nucleus-Independent Chemical Shift (NICS) Calculations: As mentioned, NICS is a key computational tool to quantify aromaticity. The protocol involves:

-

Optimizing the geometry of the molecule at a chosen level of theory (e.g., DFT).

-

Placing a "ghost" atom (typically Bq) at the point of interest (e.g., the center of the cage or a ring).

-

Calculating the magnetic shielding tensor for the ghost atom.

-

The negative of the isotropic shielding value gives the NICS value.

-

-

Isomerization Stabilization Energy (ISE) Calculations: ISE calculations can be used to assess the aromatic stabilization of fused ring systems by comparing the energy of the fused molecule with that of a non-aromatic reference isomer.[1]

-

Molecular Orbital (MO) Analysis: The visualization and analysis of the molecular orbitals of this compound reveal the delocalized nature of the skeletal bonding electrons, providing a qualitative understanding of its 3D aromaticity.[1]

Visualizing the Concepts

To better illustrate the core concepts, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Simplified 2D representation of the icosahedral structure of this compound.

Caption: The relationship between structure, electronics, and aromatic properties.

Caption: Experimental and computational workflow for determining aromaticity.

Conclusion

The three-dimensional aromaticity of this compound is a well-established concept supported by a robust body of computational and experimental evidence. Its unique electronic structure, characterized by a delocalized system of 26 skeletal electrons, gives rise to exceptional stability and a chemistry that parallels traditional aromatic compounds. For researchers in materials science and drug development, a thorough understanding of this phenomenon is crucial for the rational design of novel carborane-based materials and therapeutics, particularly in applications such as boron neutron capture therapy (BNCT), where the stability and functionalization of the carborane cage are of utmost importance.[10][11] The continued exploration of carborane chemistry promises to unlock new avenues for innovation in these fields.

References

- 1. Synthesis, structure and aromaticity of carborane-fused carbo- and heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04722C [pubs.rsc.org]

- 2. BJOC - Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From closo to nido carboranes: Aromaticity in boron clusters survives radical structural changes - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Aromaticity switch of borabenzene: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. 3D and 2D aromatic units behave like oil and water in the case of benzocarborane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to o-Carborane Isomers: A Comparative Analysis of Ortho, Meta, and Para Forms for Researchers and Drug Development Professionals

Introduction

The icosahedral carboranes, with the general formula C₂B₁₀H₁₂, are a unique class of boron-carbon molecular clusters that have garnered significant interest in diverse scientific fields, including medicinal chemistry and materials science.[1] Often considered three-dimensional analogues of benzene, their exceptional thermal and chemical stability, hydrophobicity, and versatile functionalization chemistry make them attractive pharmacophores and building blocks.[1][2] This technical guide provides an in-depth comparison of the three structural isomers of dicarba-closo-dodecaborane: ortho-carborane (1,2-C₂B₁₀H₁₂), meta-carborane (1,7-C₂B₁₀H₁₂), and para-carborane (1,12-C₂B₁₀H₁₂). We will delve into their synthesis, structural and electronic properties, and relative stability, with a focus on their implications for drug development.

Structural and Electronic Properties: A Comparative Overview

The arrangement of the two carbon atoms within the icosahedral cage profoundly influences the physicochemical properties of the carborane isomers.[3] The ortho isomer has adjacent carbon atoms, while they are separated by one boron atom in the meta isomer and are at antipodal positions in the para isomer. This variation in structure leads to significant differences in their electronic characteristics, stability, and reactivity.

A summary of the key quantitative data for the three isomers is presented in the table below for easy comparison.

| Property | orththis compound (1,2-C₂B₁₀H₁₂) | meta-Carborane (1,7-C₂B₁₀H₁₂) | para-Carborane (1,12-C₂B₁₀H₁₂) |

| Dipole Moment (Debye) | 4.53[3] | 2.85[3] | 0[3] |

| Relative Stability | Least Stable | Intermediate | Most Stable |

| Isomerization Temperature | N/A | from ortho at 470-600°C[4][5] | from meta at >615°C[5] |

| C-H Acidity (pKa) | ~23 | ~27 | ~31 |

Synthesis and Isomerization

The synthesis of carborane isomers begins with the preparation of the ortho isomer, which can then be thermally isomerized to the meta and subsequently the para forms. This synthetic relationship is a critical aspect of their chemistry.

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of the carborane isomers, based on established literature procedures.

Synthesis of orththis compound (1,2-dicarba-closo-dodecaborane)

The most common method for synthesizing orththis compound involves the reaction of decaborane(14) with acetylene.[6] Modern protocols often utilize a Lewis base complex of decaborane to improve safety and yield.

Materials:

-

Decaborane(14) (B₁₀H₁₄)

-

Acetonitrile (CH₃CN) or Diethyl Sulfide (Et₂S)

-

Acetylene (C₂H₂) gas or a suitable alkyne precursor

-

Anhydrous toluene (B28343) or benzene

-

Inert gas (Nitrogen or Argon)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Decaborane Adduct: In a Schlenk flask under an inert atmosphere, dissolve decaborane(14) in anhydrous toluene. Add a stoichiometric amount of a Lewis base, such as acetonitrile, and stir the mixture at room temperature to form the B₁₀H₁₂(CH₃CN)₂ adduct.

-

Reaction with Acetylene: While maintaining an inert atmosphere, bubble acetylene gas through the solution of the decaborane adduct at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 80-100°C).

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. The crude orththis compound can be purified by column chromatography on silica (B1680970) gel or by sublimation.

Thermal Isomerization to meta- and para-Carborane

The conversion of orththis compound to its more thermally stable isomers is achieved through high-temperature pyrolysis.[4]

Apparatus:

-

Tube furnace capable of reaching at least 700°C

-

Quartz or ceramic tube

-

Sublimation apparatus for starting material

-

Collection flask for the product

-

Inert carrier gas (e.g., Nitrogen) with flow control

Procedure for meta-Carborane:

-

Set the tube furnace temperature to approximately 600°C.[4]

-

Place the orththis compound in the sublimation apparatus and gently heat to induce sublimation.

-

Pass a slow stream of an inert carrier gas over the subliming orththis compound to carry the vapor through the hot zone of the tube furnace. A residence time of 0.30 to 0.48 minutes is often optimal.[4]

-

Collect the isomerized product, which will be predominantly meta-carborane, in a cooled collection flask.

-

The product can be purified by recrystallization or sublimation. Yields of up to 98% have been reported.[4]

Procedure for para-Carborane:

-

To obtain the para-isomer, a higher temperature is required, typically above 615°C, with some procedures using up to 700°C.[4][5]

-

Follow a similar procedure as for the meta-isomer, passing the vapor of ortho- or meta-carborane through the heated tube.

-

The product will be a mixture of meta- and para-carboranes, with the proportion of the para-isomer increasing with temperature.

-

Separation of the meta and para isomers can be achieved by fractional sublimation or chromatography.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization and differentiation of carborane isomers. Both ¹¹B and ¹H NMR are routinely employed.

General Protocol:

-

Sample Preparation: Dissolve a few milligrams of the carborane isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in an NMR tube.

-

¹¹B NMR:

-

Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shifts and the number of signals will be characteristic of the isomer's symmetry.

-

orththis compound (C₂ᵥ symmetry) typically shows four distinct boron environments in a 2:2:4:2 ratio of intensities.

-

meta-carborane (C₂ᵥ symmetry) also displays four signals, but with a different pattern and chemical shifts.

-

para-carborane (D₅d symmetry) exhibits only one signal due to the high symmetry of the molecule.

-

-

¹H NMR:

-

Acquire a standard ¹H NMR spectrum. The C-H protons of the carborane cage typically appear as a broad singlet. The chemical shift of this proton is sensitive to the isomer and any substituents.

-

Coupling to the boron atoms can lead to broad signals.

-

-

2D NMR: Techniques such as ¹¹B-¹¹B COSY can be used to establish connectivity between boron atoms in the cluster, aiding in the assignment of complex spectra, especially for substituted carboranes.[7]

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice.

General Protocol:

-

Crystal Growth: Grow single crystals of the carborane isomer suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution in an appropriate solvent (e.g., hexane, toluene).

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Computational Chemistry

Density Functional Theory (DFT) is a widely used computational method to predict and understand the properties of carborane isomers.

General Protocol:

-

Structure Optimization:

-

Property Calculations:

-

Once the geometries are optimized, perform frequency calculations to confirm that the structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., relative energies, enthalpies).

-

Calculate electronic properties such as dipole moments and molecular orbitals (HOMO, LUMO).

-

NMR chemical shifts can also be calculated and compared with experimental data to aid in spectral assignment.[8]

-

Implications for Drug Development

The distinct properties of the carborane isomers have significant implications for their use in drug design.

-

Hydrophobicity and Lipophilicity: Carboranes are highly hydrophobic, a property that can be exploited to enhance the ability of a drug to cross cell membranes. The different isomers offer a means to fine-tune this property.

-

Scaffolding: The rigid icosahedral structure of carboranes provides a three-dimensional scaffold for the attachment of various functional groups, allowing for precise control over the spatial orientation of pharmacophoric elements.[2]

-

Bioisosterism: Carboranes can act as bioisosteres for phenyl groups, offering a 3D alternative with different electronic and steric properties.[9] The choice of isomer allows for modulation of the dipole moment, which can influence ligand-receptor interactions.

-

Boron Neutron Capture Therapy (BNCT): Carboranes are rich in boron-10, making them ideal delivery agents for BNCT, a targeted cancer therapy. The stability and functionalization chemistry of the carborane cage are crucial for developing effective BNCT agents.[1]

Conclusion

The ortho, meta, and para isomers of dicarba-closo-dodecaborane represent a versatile platform for the development of novel therapeutics and advanced materials. Their distinct structural, electronic, and stability properties, which are a direct consequence of the carbon atom positions, allow for a nuanced approach to molecular design. A thorough understanding of their synthesis, isomerization, and characterization is essential for harnessing their full potential in drug discovery and other applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field.

References

- 1. Synthesis of Closo-1,7-Carboranyl Alkyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational study of the structural and vibrational properties of ten and twelve vertex closo-carboranes | Document Server@UHasselt [documentserver.uhasselt.be]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Structural Phase Transitions in closo-Dicarbadodecaboranes C2B10H12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Signature of o-Carborane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic signatures of ortho-carborane (1,2-dicarba-closo-dodecaborane), a unique organoboron cluster with significant potential in medicinal chemistry and materials science. Understanding its characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental for its identification, characterization, and the analysis of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of three NMR-active nuclei, ¹H, ¹¹B, and ¹³C, provides a wealth of structural information.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main regions: the signals from the protons attached to the carbon atoms (C-H) and those attached to the boron atoms (B-H). The C-H protons are the most deshielded due to the higher electronegativity of carbon compared to boron. The B-H proton signals are typically broad due to coupling with the quadrupolar ¹¹B nucleus.[1] To simplify the spectrum and resolve the B-H proton signals, ¹¹B decoupling is often employed, which collapses the broad B-H multiplets into sharp singlets.[1] The ¹H NMR spectrum reveals four chemically inequivalent types of boron-hydride protons.[1]

Boron (¹¹B) NMR Spectroscopy

¹¹B NMR is the most informative technique for probing the structure of the carborane cage. The spectrum of this compound typically shows four distinct resonances corresponding to the four different boron environments in the molecule. The assignment of these signals is crucial for understanding the substitution patterns in carborane derivatives.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of this compound is relatively simple, showing a single resonance for the two equivalent carbon atoms in the cage. This signal is a key identifier for the carborane core.

Table 1: Summary of NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.5 | Sharp singlet | C-H |

| Broad multiplets | B-H | ||

| ¹¹B | -3.1 | Doublet | B(9,12) |

| -7.1 | Doublet | B(8,10) | |

| -14.9 | Doublet | B(4,5,7,11) | |

| -16.0 | Doublet | B(3,6) | |

| ¹³C | ~57 | Singlet | C(1,2) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the chemical bonds within the this compound molecule. The spectrum is dominated by the characteristic stretching frequencies of the B-H and C-H bonds.

Table 2: Key Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3060-3070 | C-H stretch | Strong |

| ~2600 | B-H stretch | Strong, Broad |

| ~1200-700 | Cage deformation | Medium to Strong |

The B-H stretching vibration appears as a strong and broad band, which is a hallmark of borane (B79455) clusters. The C-H stretching frequency is observed at a higher wavenumber, consistent with the stronger C-H bond.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The high stability of the icosahedral cage often results in a prominent molecular ion peak (M⁺).[3][4] The fragmentation pattern can provide insights into the stability of the cage and the nature of any substituents. Electron impact (EI) ionization typically shows a high abundance of the parent ion.[3][4]

Table 3: Significant Fragments in the Mass Spectrum of this compound

| m/z | Assignment |

| 144 | [C₂B₁₀H₁₂]⁺ (Molecular Ion) |

| 143 | [C₂B₁₀H₁₁]⁺ |

| various | Cage fragments (e.g., [B₁₀Hₓ]⁺, [B₉Hₓ]⁺, etc.) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. For B-H proton analysis, a ¹¹B-decoupled spectrum should also be acquired.

-

¹¹B NMR: Use a boron-specific probe or tune the probe to the ¹¹B frequency. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each boron environment. Boron trifluoride etherate (BF₃·OEt₂) is commonly used as an external reference.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the this compound sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. Use a liquid cell with appropriate window materials (e.g., NaCl, KBr).

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the sample in the IR beam path and record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration should be adjusted depending on the ionization technique and instrument sensitivity, typically in the low µg/mL to ng/mL range.

Data Acquisition:

-

Ionization: Common ionization techniques include Electron Impact (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). EI is often used for volatile and thermally stable compounds like this compound.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Correlation of ¹¹B NMR signals with boron positions in this compound.

References

Navigating the Safety Landscape of o-Carborane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Orthocarborane (o-carborane), a boron-carbon molecular cluster with the chemical formula C₂B₁₀H₁₂, presents a unique set of properties that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science. However, its handling and application necessitate a thorough understanding of its associated health and safety considerations. This technical guide provides a comprehensive overview of the key safety aspects of this compound, including its toxicological profile, handling and disposal protocols, and potential biological interactions, to ensure its safe and responsible use in a research and development setting.

Section 1: Toxicological Profile

The toxicological properties of this compound have not been fully investigated, but available data indicate that it should be handled with care. It is classified as harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory tract.

Acute Toxicity

Acute toxicity studies have been conducted to determine the short-term adverse effects of this compound. The following table summarizes the available quantitative data on its acute toxicity.

| Route of Exposure | Test Species | LD50/LC50 Value | Reference |

| Oral | Rat | 1525 mg/kg | --INVALID-LINK-- |

| Oral | Mouse | 675 mg/kg | --INVALID-LINK-- |

| Oral | Rabbit | 1612 mg/kg | --INVALID-LINK-- |

| Inhalation | Mouse | LC50 = 170 mg/m³ | --INVALID-LINK-- |

LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population.

Chronic Toxicity

Information on the chronic toxicity of this compound is limited. Long-term exposure to high concentrations of dust, in general, may lead to changes in lung function.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no information available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.

Section 2: Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (Adapted from OECD Guideline 401)

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in individual cages and fasted (food, but not water) for at least 16 hours prior to administration.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. A suitable vehicle, if necessary, should be chosen, and its potential toxicity should be known. The volume administered should not exceed 1 mL/100g of body weight for rodents.

-

Dose Levels: At least three dose levels are used to produce a range of toxic effects and mortality rates.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.